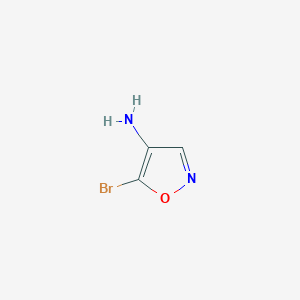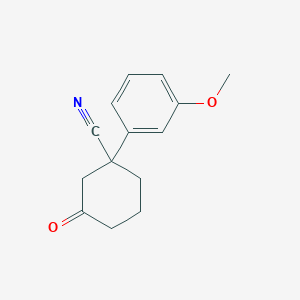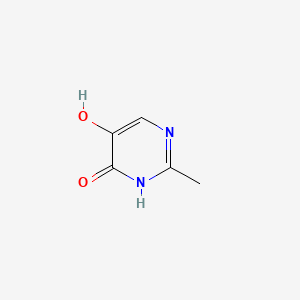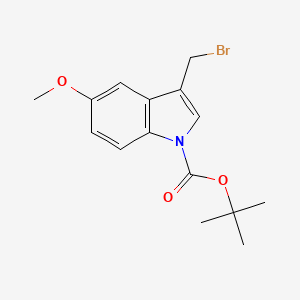
5-Bromoisoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoxazol-4-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted ketonitriles with hydroxylamine, leading to the formation of 3- and/or 5-aminoisoxazoles . The reaction conditions often include the use of solvents such as ethanol and the application of reflux techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoisoxazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, molecular iodine, and terminal alkynes. Reaction conditions often involve the use of solvents like DMF (dimethylformamide) and i-PrOH (isopropanol) under microwave irradiation .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in medicinal chemistry .
Aplicaciones Científicas De Investigación
5-Bromoisoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-Bromoisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromoisoxazol-4-amine include:
- 5-Amino-4-bromo-3-methylisoxazole
- 5-Substituted 3-aminoisoxazoles
- 4-Aminoalkylisoxazol-3-ones
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C3H3BrN2O |
|---|---|
Peso molecular |
162.97 g/mol |
Nombre IUPAC |
5-bromo-1,2-oxazol-4-amine |
InChI |
InChI=1S/C3H3BrN2O/c4-3-2(5)1-6-7-3/h1H,5H2 |
Clave InChI |
SWUHRCHBZSWTOC-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC(=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)

![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)


![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)

